

# Application Notes and Protocols for Ac-pSar16-OH Nanoparticle Surface Functionalization

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## Compound of Interest

Compound Name: Ac-pSar16-OH

Cat. No.: B12379219

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## Introduction

**Ac-pSar16-OH**, an acetylated 16-mer of polysarcosine with a C-terminal hydroxyl group, is a highly promising polymer for the surface functionalization of nanoparticles in drug delivery and diagnostic applications. Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (N-methylated glycine)[1][2]. This biomaterial exhibits excellent biocompatibility, low immunogenicity, and "stealth" properties that reduce protein adsorption and prolong circulation times, offering a compelling alternative to polyethylene glycol (PEG)[1][2][3]. The functionalization of nanoparticles with **Ac-pSar16-OH** can significantly enhance their colloidal stability, improve their pharmacokinetic profile, and enable targeted drug delivery.

These application notes provide detailed protocols for the synthesis of **Ac-pSar16-OH** and its application in the surface functionalization of both gold and lipid nanoparticles. Characterization methods and expected quantitative data are also presented to guide researchers in the successful implementation of this technology.

## Synthesis of Ac-pSar16-OH

While a specific protocol for **Ac-pSar16-OH** is not readily available in the literature, a representative solid-phase synthesis protocol can be devised based on standard peptide synthesis methodologies.

## Protocol 1: Solid-Phase Synthesis of **Ac-pSar16-OH**

### Materials:

- Fmoc-Sar-OH (N- $\alpha$ -Fmoc-sarcosine)
- Rink Amide MBHA resin
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Piperidine solution (20% in DMF)
- Acetic anhydride
- Pyridine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Diethyl ether

### Procedure:

- **Resin Swelling:** Swell the Rink Amide MBHA resin in DMF for 1 hour.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- **First Amino Acid Coupling:** Couple the first Fmoc-Sar-OH to the resin using DIC and Oxyma Pure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

- Chain Elongation: Repeat the Fmoc deprotection and coupling steps 14 more times to assemble the 16-mer polysarcosine chain.
- N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF.
- Cleavage and Deprotection: Cleave the acetylated polysarcosine from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
- Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Purify the **Ac-pSar16-OH** by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

## Gold Nanoparticle (AuNP) Surface Functionalization

Thiolated **Ac-pSar16-OH** can be used to functionalize gold nanoparticles through a strong gold-thiol bond, imparting stability and biocompatibility. A thiol group can be introduced to the C-terminus of **Ac-pSar16-OH** during synthesis by using a cysteine-modified resin.

### Protocol 2: Functionalization of AuNPs with Thiolated **Ac-pSar16-OH**

#### Materials:

- Citrate-capped gold nanoparticles (AuNPs)
- Thiolated **Ac-pSar16-OH** (Ac-pSar16-SH)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Ligand Exchange: To a solution of citrate-capped AuNPs, add a solution of Ac-pSar16-SH in PBS. The molar ratio of Ac-pSar16-SH to AuNPs should be in large excess (e.g., 10,000:1) to ensure complete surface coverage.

- Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.
- Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
- Washing: Remove the supernatant and resuspend the pellet in fresh PBS. Repeat the centrifugation and washing steps three times to remove unbound Ac-pSar16-SH.
- Storage: Resuspend the final functionalized AuNPs in PBS for storage at 4°C.

## Lipid Nanoparticle (LNP) Surface Functionalization

**Ac-pSar16-OH** can be conjugated to a lipid anchor (e.g., DSPE) to create a pSar-lipid conjugate. This conjugate is then incorporated into the lipid nanoparticle formulation to provide a hydrophilic and protective surface layer.

### Protocol 3: Formulation of LNPs with **Ac-pSar16-OH-Lipid**

#### Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DOPE)
- Cholesterol
- **Ac-pSar16-OH-DSPE** conjugate
- mRNA or other cargo in an appropriate buffer (e.g., sodium acetate buffer, pH 4.0)
- Ethanol
- PBS, pH 7.4

#### Procedure:

- **Lipid Mixture Preparation:** Dissolve the ionizable lipid, helper lipid, cholesterol, and **Ac-pSar16-OH-DSPE** in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- **Rapid Mixing:** Rapidly mix the lipid-ethanol solution with the aqueous mRNA solution using a microfluidic mixing device or by manual rapid mixing. The N/P ratio (ratio of nitrogen in the ionizable lipid to phosphate in the mRNA) is a critical parameter to optimize, with a common starting point being 5:1.
- **Nanoparticle Formation:** The rapid mixing induces the self-assembly of the lipids and encapsulation of the mRNA, forming the LNPs.
- **Dialysis:** Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and unencapsulated mRNA.
- **Sterilization:** Filter the final LNP formulation through a 0.22  $\mu\text{m}$  sterile filter.
- **Storage:** Store the functionalized LNPs at 4°C.

## Characterization and Quantitative Data

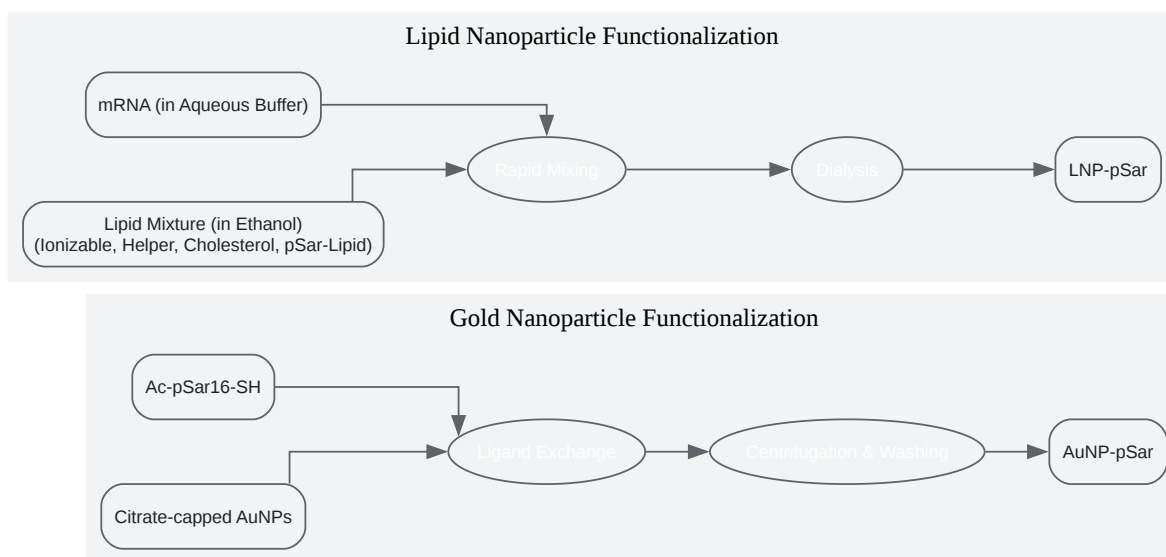
Thorough characterization of the functionalized nanoparticles is crucial to ensure quality and performance.

Table 1: Physicochemical Characterization of **Ac-pSar16-OH** Functionalized Nanoparticles

Parameter	Method	AuNP-pSar	LNP-pSar	Reference
Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	30-50 nm	80-150 nm	
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2	< 0.2	
Zeta Potential	Laser Doppler Velocimetry	-2 to -10 mV	-5 to +5 mV	
mRNA Encapsulation Efficiency	RiboGreen Assay	N/A	> 90%	

## Experimental Workflows and Cellular Uptake

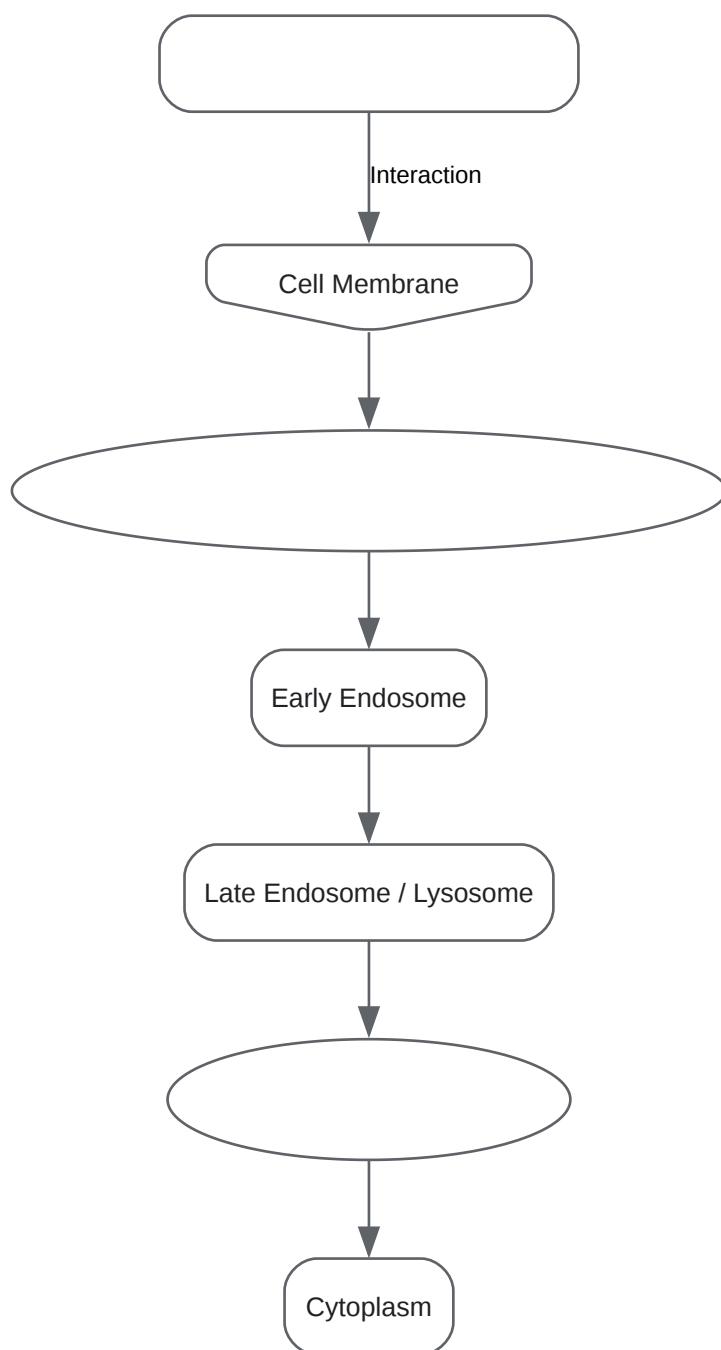
The following diagrams illustrate the experimental workflows for nanoparticle functionalization and the general mechanism of cellular uptake.



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*Experimental workflows for nanoparticle functionalization.*

The "stealth" properties imparted by the polysarcosine coating reduce opsonization and subsequent recognition by the reticuloendothelial system (RES), leading to prolonged circulation times. The primary mechanism for cellular uptake of these nanoparticles is endocytosis.



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## References

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